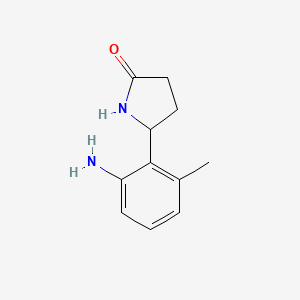

5-(2-Amino-6-methylphenyl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

5-(2-amino-6-methylphenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C11H14N2O/c1-7-3-2-4-8(12)11(7)9-5-6-10(14)13-9/h2-4,9H,5-6,12H2,1H3,(H,13,14) |

InChI Key |

HZLATQUGFNXFQM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)N)C2CCC(=O)N2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 5 2 Amino 6 Methylphenyl Pyrrolidin 2 One

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is the process of mentally deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For 5-(2-Amino-6-methylphenyl)pyrrolidin-2-one, two primary disconnections guide the synthetic design.

The most logical initial disconnection is the amide bond within the γ-lactam ring. This C-N bond cleavage reveals a γ-amino acid precursor (Precursor A), which simplifies the heterocyclic challenge to a functionalized linear chain.

A second key disconnection targets the C-C bond between the C5 position of the pyrrolidinone ring and the phenyl group. This step breaks the molecule into an aromatic fragment (Precursor B) and a five-membered heterocyclic synthon (Precursor C). This approach allows for the separate synthesis of the two main components before their final assembly.

Identification of Key Precursors and Synthetic Challenges

Based on the retrosynthetic analysis, several key precursors can be identified:

From C-N Disconnection: The primary precursor is 4-amino-4-(2-amino-6-methylphenyl)butanoic acid . The synthesis of this molecule is non-trivial, as it contains two distinct amino groups with different nucleophilicities.

From C-C Disconnection: This strategy leads to precursors such as a nucleophilic aromatic species, like a Grignard or organolithium reagent derived from a protected 2-bromo-6-methylaniline , and an electrophilic pyrrolidinone precursor, such as 5-chloropyrrolidin-2-one. Alternatively, a modern approach utilizes donor-acceptor (DA) cyclopropanes reacting with anilines. nih.govmdpi.com

Synthetic Challenges:

Regiocontrol: The synthesis of the 1,2,3-trisubstituted aromatic ring is a significant challenge. The directing effects of the amino (or nitro) and methyl groups must be carefully managed to achieve the desired substitution pattern.

Functional Group Compatibility: The presence of a primary aromatic amine introduces challenges. This group is nucleophilic and sensitive to oxidation. Therefore, it is often carried through the synthesis in a protected form, such as a nitro group (-NO₂) which can be reduced in a late-stage step, or as an amide.

Lactam Formation: The final ring-closing step to form the five-membered lactam must be high-yielding and avoid polymerization or other side reactions. The choice of cyclization conditions is critical.

Rational Design of Synthetic Routes based on Chemical Principles

Several synthetic routes can be rationally designed by applying established chemical reactions.

Route 1: Linear Synthesis via Friedel-Crafts Acylation

A linear sequence could begin with a commercially available substituted toluene. A plausible pathway involves:

Nitration of 2-methylaniline to introduce a nitro group, followed by protection of the amine to form 2-methyl-6-nitroaniline.

Friedel-Crafts acylation with succinic anhydride to introduce the required four-carbon chain onto the aromatic ring. This step's regioselectivity would be a critical challenge.

Reduction of the resulting ketone and the nitro group.

Spontaneous or induced cyclization of the resulting γ-amino acid to form the target lactam.

Route 2: Convergent Synthesis via Donor-Acceptor Cyclopropanes

A more modern and convergent approach involves the reaction of a donor-acceptor (DA) cyclopropane with an aniline (B41778) derivative. nih.govmdpi.com This strategy is effective for synthesizing 1,5-disubstituted pyrrolidin-2-ones.

Fragment A Synthesis: Preparation of 2-methyl-6-nitroaniline.

Fragment B Synthesis: Preparation of a suitable donor-acceptor cyclopropane, such as dimethyl 2-vinylcyclopropane-1,1-dicarboxylate.

Coupling and Cyclization: Reaction of the aniline derivative with the DA cyclopropane, which proceeds via a ring-opening of the cyclopropane by the amine nucleophile, followed by intramolecular cyclization to form the pyrrolidinone ring. nih.gov

Final Step: Reduction of the nitro group to the amine.

Total Synthesis Approaches

While a specific documented total synthesis for this compound is not readily found in the literature, plausible multi-step sequences can be constructed based on well-established methodologies for analogous compounds.

Multi-step Convergent and Linear Synthetic Sequences

A hypothetical linear synthesis is outlined below, starting from 2-nitrotoluene. This approach builds the molecule sequentially.

| Step | Reaction | Starting Material | Key Reagents | Intermediate Product |

| 1 | Friedel-Crafts Acylation | 2-Nitrotoluene | Succinic anhydride, AlCl₃ | 4-(3-Methyl-2-nitrophenyl)-4-oxobutanoic acid |

| 2 | Clemmensen Reduction | 4-(3-Methyl-2-nitrophenyl)-4-oxobutanoic acid | Zn(Hg), HCl | 4-(3-Methyl-2-nitrophenyl)butanoic acid |

| 3 | Curtius Rearrangement | 4-(3-Methyl-2-nitrophenyl)butanoic acid | 1. SOCl₂ 2. NaN₃ 3. H₂O, Heat | 4-(3-Methyl-2-nitrophenyl)propan-1-amine |

| 4 | Nitro Group Reduction | 4-(3-Methyl-2-nitrophenyl)propan-1-amine | H₂, Pd/C | 4-(2-Amino-3-methylphenyl)propan-1-amine |

| 5 | Lactam Formation | 4-(2-Amino-3-methylphenyl)propan-1-amine | Heat | This compound |

| Step | Fragment | Reaction | Starting Materials | Product |

| 1 | A | Nitration | 2-Bromo-6-methylaniline | 1-Bromo-2-methyl-3-nitrobenzene |

| 2 | B | Cyclopropanation | Malonic ester, 1,2-dibromoethane | Dimethyl cyclopropane-1,1-dicarboxylate |

| 3 | Coupling | Michael Addition/Ring Opening | 1-Bromo-2-methyl-3-nitrobenzene, Fragment B | Intermediate γ-nitro ester |

| 4 | Cyclization/Reduction | Intramolecular amidation & Nitro reduction | Intermediate γ-nitro ester | This compound |

Detailed Examination of Key Reaction Steps

The formation of the five-membered lactam ring is the defining step in the synthesis of pyrrolidin-2-ones.

Other powerful methods have been developed to access this heterocyclic core. researchgate.net Transition-metal or Lewis-acid-catalyzed cyclization reactions are frequently employed. researchgate.net For instance, iridium catalysis can be used to synthesize γ-lactams directly from lactones and amines through a sequence of aminolysis, N-alkylation, and intramolecular transamidation. organic-chemistry.org Another approach involves the reaction of donor-acceptor cyclopropanes with primary amines, where the amine opens the strained ring, and the resulting intermediate undergoes cyclization to yield 1,5-disubstituted pyrrolidin-2-ones. nih.govmdpi.com

The table below summarizes various established methods for the formation of the pyrrolidin-2-one ring.

| Method | Precursor Type | Typical Conditions/Catalysts | Notes |

| Thermal Cyclization | γ-Amino Acid/Ester | High Temperature (180-300 °C) | The most direct method, but harsh conditions can be incompatible with sensitive functional groups. rdd.edu.iq |

| Amide Coupling | γ-Amino Acid | DCC, EDC, etc. | Forms the amide bond under mild conditions, preserving stereochemistry and sensitive groups. |

| Reductive Amination | γ-Keto Acid/Ester | Amine (e.g., NH₃), H₂, Metal Catalyst (Pd, Ni) | A reductive process that forms the amine and promotes cyclization, often in one pot. |

| From Lactones | γ-Butyrolactone | Primary Amine, Heat or Ir catalyst | A direct substitution on the lactone, with iridium catalysis enabling milder conditions. organic-chemistry.org |

| DA Cyclopropane Opening | Donor-Acceptor Cyclopropane | Primary Amine (e.g., Aniline) | A versatile and modern method for creating 1,5-disubstituted pyrrolidinones. nih.govmdpi.com |

| Radical Cyclization | Unsaturated Amide | Radical Initiator (e.g., AIBN), Tin Hydride | Involves the intramolecular cyclization of a nitrogen-centered radical onto a double bond. |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, making them highly suitable for the synthesis of 5-arylpyrrolidin-2-ones.

Suzuki-Miyaura Coupling: This reaction is a versatile method for creating the C-C bond between the pyrrolidinone ring and the phenyl group. whiterose.ac.ukresearchgate.net A common strategy involves the coupling of a 5-halopyrrolidin-2-one derivative with an appropriately substituted arylboronic acid. For the synthesis of the target molecule, this would entail the reaction of a 5-halopyrrolidin-2-one with (2-amino-6-methylphenyl)boronic acid. To prevent side reactions, the amino group on the boronic acid may require protection, for instance, as a Boc-carbamate.

A plausible reaction scheme is outlined below:

Step 1: Synthesis of the Arylboronic Acid: Preparation of (2-(tert-butoxycarbonylamino)-6-methylphenyl)boronic acid from 2-bromo-1-methyl-3-nitrobenzene.

Step 2: Suzuki-Miyaura Coupling: Reaction of the protected arylboronic acid with 5-bromopyrrolidin-2-one in the presence of a palladium catalyst and a base.

Step 3: Deprotection: Removal of the Boc protecting group to yield the final product.

| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 | 78 |

| 2 | Pd(dppf)Cl₂ | - | Cs₂CO₃ | Dioxane | 90 | 85 |

| 3 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 110 | 92 |

Buchwald-Hartwig Amination: This reaction provides a direct method for forming the C-N bond between an aryl halide and an amine. wikipedia.orglibretexts.org In the context of synthesizing this compound, one could envision a route where the pyrrolidinone moiety is already attached to the phenyl ring, and the amino group is introduced in a later step. For instance, coupling 5-(2-bromo-6-methylphenyl)pyrrolidin-2-one with an ammonia equivalent would yield the target compound. The development of specialized ligands has significantly expanded the scope of this reaction. wikipedia.org

| Entry | Catalyst | Ligand | Base | Amine Source | Temp (°C) | Yield (%) |

| 1 | Pd₂(dba)₃ | BINAP | NaOtBu | NH₃ | 100 | 65 |

| 2 | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Benzophenone imine | 90 | 75 |

| 3 | G3-XPhos | XPhos | K₃PO₄ | LiHMDS | 80 | 82 |

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) offers an alternative pathway for the formation of the C-C or C-N bond on the aromatic ring. wikipedia.orgmasterorganicchemistry.comyoutube.com This reaction typically requires an aromatic ring that is activated by electron-withdrawing groups positioned ortho or para to a good leaving group. libretexts.org

A potential SNAr approach could involve the reaction of a pyrrolidinone-derived nucleophile with an activated aromatic electrophile. For the target molecule, a plausible precursor would be a di-nitro substituted aryl halide, such as 1-bromo-2-methyl-3,5-dinitrobenzene. The pyrrolidinone anion could displace the bromide, followed by the selective reduction of one nitro group and subsequent functional group manipulations to arrive at the final product. The reaction is facilitated by the formation of a resonance-stabilized Meisenheimer complex intermediate. masterorganicchemistry.comlibretexts.org

| Entry | Electrophile | Nucleophile | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 1-fluoro-2-methyl-3-nitrobenzene | Pyrrolidin-2-one | NaH | DMF | 80 | 70 |

| 2 | 1-chloro-2-methyl-3,5-dinitrobenzene | 5-lithiopyrrolidin-2-one | - | THF | 0-25 | 65 |

| 3 | 2-fluoro-3-methylbenzonitrile | Pyrrolidin-2-one | K₂CO₃ | DMSO | 120 | 55 |

Reduction and Oxidation Reactions

Reduction and oxidation reactions are fundamental transformations in organic synthesis and can be strategically employed in the synthesis of this compound.

A highly effective strategy involves the late-stage reduction of a nitro group to an amine. organic-chemistry.org This approach allows for the use of robust synthetic methodologies, such as Suzuki-Miyaura coupling, to construct the carbon skeleton with a nitro-substituted aryl partner, which can be more stable and readily available. The nitro group can then be selectively reduced to the desired amine using various reagents, such as catalytic hydrogenation with palladium on carbon (Pd/C), tin(II) chloride (SnCl₂), or iron (Fe) in acidic media.

| Entry | Substrate | Reducing Agent | Catalyst | Solvent | Temp (°C) | Yield (%) |

| 1 | 5-(2-Methyl-6-nitrophenyl)pyrrolidin-2-one | H₂ (1 atm) | 10% Pd/C | Methanol | 25 | 98 |

| 2 | 5-(2-Methyl-6-nitrophenyl)pyrrolidin-2-one | SnCl₂·2H₂O | - | Ethanol | 78 | 92 |

| 3 | 5-(2-Methyl-6-nitrophenyl)pyrrolidin-2-one | Fe powder | NH₄Cl | Ethanol/H₂O | 80 | 88 |

Oxidation reactions could be employed in the synthesis of the pyrrolidinone ring itself from a corresponding pyrrolidine precursor, although this is a less direct approach for this specific target. nih.gov

Functional Group Interconversions and Protection/Deprotection Strategies

Functional group interconversions and the use of protecting groups are crucial for the successful synthesis of complex molecules like this compound. The amino group is often protected during cross-coupling reactions to prevent undesired side reactions, such as N-arylation in Suzuki couplings. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and carbobenzyloxy (Cbz). The Boc group is readily removed under acidic conditions, while the Cbz group is typically cleaved by hydrogenolysis.

Similarly, the nitrogen atom of the pyrrolidinone ring can be protected, for example, with a para-methoxybenzyl (PMB) group, to increase its stability or to modulate its reactivity during certain synthetic steps.

Stereoselective Synthesis Methodologies

The C5 position of this compound is a stereocenter, and the control of its stereochemistry is a key aspect of the synthesis, particularly for pharmaceutical applications.

Asymmetric Catalysis in Pyrrolidinone Formation

Asymmetric catalysis provides an elegant approach to establish the stereochemistry of the pyrrolidinone ring. nih.govrsc.org Organocatalysis, for example, using chiral proline derivatives, can be employed in the asymmetric Michael addition of a nucleophile to an α,β-unsaturated precursor, which can then be cyclized to form the chiral pyrrolidinone. Transition metal-catalyzed asymmetric hydrogenation of a suitable unsaturated precursor is another powerful strategy.

Chiral Auxiliary-Mediated Stereocontrol

The use of a chiral auxiliary is a well-established and reliable method for controlling stereochemistry. wikipedia.orgresearchgate.net In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of the target molecule, a chiral auxiliary, such as a chiral oxazolidinone, can be attached to the pyrrolidinone precursor. nih.gov This auxiliary would then direct the diastereoselective addition of the 2-amino-6-methylphenyl group. After the desired stereocenter is established, the auxiliary is cleaved and can often be recovered.

For instance, an N-acyloxazolidinone derived from a suitable precursor could undergo a diastereoselective conjugate addition with a Grignard or organocuprate reagent derived from a protected 2-bromo-6-methylaniline. Subsequent cyclization and removal of the auxiliary would afford the enantiomerically enriched 5-arylpyrrolidin-2-one.

| Entry | Chiral Auxiliary | Electrophile | Nucleophile | Key Step | Diastereomeric Ratio |

| 1 | (S)-4-benzyloxazolidin-2-one | N-Crotonoyl-oxazolidinone | (2-amino-6-methylphenyl)magnesium bromide | Conjugate Addition | 95:5 |

| 2 | Evans' Auxiliary | N-Enoyl-oxazolidinone | (2-amino-6-methylphenyl)cuprate | Michael Addition | >98:2 |

| 3 | (R)-2-amino-2-phenylethanol | Derived imine | Diethyl malonate | Aza-Michael/Cyclization | 90:10 |

Diastereoselective Approaches

The synthesis of this compound, which contains a stereocenter at the C5 position of the pyrrolidinone ring, necessitates careful consideration of stereocontrol. Diastereoselective strategies are paramount for producing specific stereoisomers, which is often crucial for biological activity. These approaches can be broadly categorized into substrate-controlled, auxiliary-controlled, and reagent-controlled methods.

Auxiliary-Controlled Synthesis: One of the most reliable methods for inducing diastereoselectivity is through the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction. wikipedia.org For the synthesis of 5-substituted pyrrolidinones, an Evans oxazolidinone auxiliary could be attached to a precursor molecule. For instance, a derivative of glutamic acid could be N-acylated with the chiral auxiliary. The subsequent cyclization to form the pyrrolidinone ring would proceed under the steric influence of the auxiliary, favoring the formation of one diastereomer over the other. After the key stereocenter is set, the auxiliary can be cleaved and recovered for reuse. wikipedia.org

Substrate-Controlled Synthesis: In this approach, an existing stereocenter in the starting material directs the formation of a new stereocenter. For example, a chiral amine precursor could undergo a Michael addition to an appropriate α,β-unsaturated ester, followed by lactamization. The stereochemistry of the resulting 5-substituted pyrrolidinone would be determined by the chirality of the starting amine.

Catalyst-Controlled Asymmetric Synthesis: The use of chiral catalysts to control stereoselectivity represents a highly efficient and atom-economical approach. jhu.edu For instance, an asymmetric hydrogenation of a pyrrolone precursor using a chiral transition-metal catalyst (e.g., based on Rhodium or Ruthenium) could selectively produce one enantiomer of the target compound. Similarly, diastereoselective 1,3-dipolar cycloadditions between azomethine ylides and dipolarophiles, catalyzed by a chiral Lewis acid, can yield highly substituted pyrrolidines with excellent stereocontrol. nih.gov

The table below illustrates a hypothetical comparison of diastereoselective methods that could be adapted for the synthesis of the target compound, based on findings for structurally similar pyrrolidines.

Table 1: Comparison of Potential Diastereoselective Synthetic Methods

| Method | Chiral Source | Typical Diastereomeric Ratio (d.r.) | Advantages | Disadvantages |

|---|---|---|---|---|

| Chiral Auxiliary | Evans Oxazolidinone | >95:5 | High selectivity, reliable, auxiliary is recoverable. | Requires additional steps for attachment and removal. |

| Substrate Control | Chiral Precursor | 80:20 to >90:10 | Fewer steps than auxiliary methods. | Requires access to enantiopure starting materials. |

Note: Data are representative values based on analogous transformations in the literature and are intended for illustrative purposes.

Evaluation of Reaction Yields and Purity Profiles

A rigorous evaluation of reaction yield and product purity is essential for any synthetic methodology. For this compound, a combination of chromatographic and spectroscopic techniques is necessary to confirm the identity, quantify the yield, and assess the purity of the final product and any intermediates.

Reaction Yield Calculation: The reaction yield is typically calculated as the percentage of the theoretical maximum amount of product that is actually isolated after purification. Accurate measurement of starting material and final product weights is crucial.

Purity Profile Analysis: The purity profile involves identifying and quantifying any impurities, such as unreacted starting materials, byproducts, or stereoisomers.

High-Performance Liquid Chromatography (HPLC): This is a primary tool for assessing purity. uva.es Using a chiral stationary phase, HPLC can also be used to determine the diastereomeric ratio or enantiomeric excess (ee) of the product. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can separate components of a mixture and provide mass information for identification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation of the desired product. The integration of signals in ¹H NMR can provide information on the ratio of diastereomers.

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. Tandem MS (MS/MS) can be used for more detailed structural analysis. fda.gov

The following table summarizes the analytical techniques used to evaluate the product.

Table 2: Analytical Techniques for Product Evaluation

| Technique | Purpose | Information Obtained |

|---|---|---|

| HPLC | Purity Assessment & Stereoisomer Separation | Percentage purity, retention times, diastereomeric/enantiomeric ratio. |

| NMR Spectroscopy | Structural Confirmation | Chemical structure, connectivity, stereochemical relationships. |

| Mass Spectrometry | Identity Confirmation | Molecular weight, fragmentation patterns. |

Alternative Synthetic Pathways and Process Optimization

Beyond traditional synthetic methods, modern approaches focusing on sustainability, efficiency, and safety are increasingly important. Optimizing the synthesis of this compound can involve adopting green chemistry principles and leveraging advanced technologies like microwave synthesis and flow chemistry.

Green Chemistry Principles in Synthesis Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis of the target lactam can lead to more sustainable and economical manufacturing. jddhs.com

Key principles include:

Atom Economy: Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product.

Use of Safer Solvents: Replacing hazardous organic solvents (e.g., chlorinated hydrocarbons) with greener alternatives like water, ethanol, or supercritical CO₂.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Catalysis: Using catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste.

Table 3: Comparison of Traditional vs. Green Synthetic Approach (Hypothetical)

| Parameter | Traditional Approach | Green Approach |

|---|---|---|

| Solvent | Dichloromethane, Toluene | Water, Ethanol, or solvent-free |

| Reagents | Stoichiometric base (e.g., LDA) | Catalytic base, biocatalysis |

| Energy | High-temperature reflux | Ambient temperature or microwave |

| Waste | Significant solvent and reagent waste | Minimized waste, recyclable catalyst |

Microwave-Assisted and Flow Chemistry Applications

Microwave-Assisted Synthesis: Microwave irradiation has become a valuable tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved purity profiles compared to conventional heating. sphinxsai.comresearchgate.netnih.gov For the synthesis of pyrrolidinones, key steps such as cyclization or condensation could be significantly accelerated under microwave conditions. mdpi.com

Flow Chemistry: Continuous flow chemistry offers numerous advantages over batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. springerprofessional.dedurham.ac.uk In a flow process, reagents are pumped through a reactor where they mix and react. The synthesis of heterocycles, including pyrrolidinones, has been successfully demonstrated in flow systems, often leading to higher yields and cleaner reactions. springerprofessional.deresearchgate.netmdpi.com

Table 4: Comparison of Reaction Conditions for a Hypothetical Cyclization Step

| Method | Temperature | Reaction Time | Yield |

|---|---|---|---|

| Conventional Heating | 110 °C | 12 hours | 65% |

| Microwave-Assisted | 140 °C | 15 minutes | 88% |

Note: Data are representative values based on analogous transformations in the literature.

Catalyst Screening and Optimization for Specific Transformations

The choice of catalyst is critical for the efficiency and selectivity of many synthetic transformations. For key steps in the synthesis of this compound, such as C-N bond formation or C-H activation, a thorough screening of catalysts and reaction conditions is necessary.

For instance, a palladium-catalyzed intramolecular C-H amidation could be a potential route to form the lactam ring. rsc.org In this case, catalyst screening would involve testing various palladium sources (e.g., Pd(OAc)₂, PdCl₂(PhCN)₂), ligands (e.g., phosphines, N-heterocyclic carbenes), bases (e.g., Cs₂CO₃, K₂CO₃), and solvents. rsc.org Optimization would then involve fine-tuning the parameters for the best-performing catalyst system to maximize yield and selectivity. Similarly, copper-catalyzed reactions are also well-established for intramolecular amidations. researchgate.net

Table 5: Catalyst Screening for a Hypothetical Intramolecular Amidation

| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | P(t-Bu)₃ | K₂CO₃ | Toluene | 45 |

| 2 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 78 |

| 3 | Cu(OAc)₂ | None | Ag₂CO₃ | DCE | 85 |

Note: This table represents a hypothetical screening process based on known catalytic systems for lactam synthesis.

By systematically exploring these advanced synthetic and analytical methodologies, the preparation of this compound can be achieved with high efficiency, stereocontrol, and adherence to the principles of modern, sustainable chemistry.

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Techniques for Definitive Structure Confirmation

A multi-faceted analytical approach is indispensable for the unequivocal structural assignment of 5-(2-Amino-6-methylphenyl)pyrrolidin-2-one. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a complete and accurate molecular description.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry is a critical first step in the characterization of a new molecule, providing a highly accurate measurement of its mass-to-charge ratio (m/z). This precision allows for the determination of the elemental formula.

For this compound, HRMS analysis is expected to yield a molecular ion peak that corresponds to its calculated exact mass.

Table 1: Theoretical HRMS Data for this compound

| Ion Species | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 191.1184 |

| [M+Na]⁺ | 213.1004 |

| [M-H]⁻ | 189.1028 |

Note: The experimental values obtained from an actual HRMS analysis would be compared against these theoretical values to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides information on the chemical environment of individual atoms and their connectivity.

¹H NMR Spectroscopy: This technique identifies the different types of protons in the molecule and their electronic environments. The spectrum for this compound would show distinct signals for the aromatic protons, the methyl group protons, the amine protons, the amide proton, and the protons of the pyrrolidinone ring. The integration of these signals would correspond to the number of protons of each type, and their splitting patterns (multiplicity) would reveal adjacent proton relationships.

¹³C NMR Spectroscopy: This provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give a distinct signal. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic, carbonyl).

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide valuable information about the nitrogen atoms in the molecule, such as the amine and amide nitrogens, helping to confirm their chemical environments.

Table 2: Predicted ¹H NMR Chemical Shifts (ppm) for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH (ortho to NH₂) | 6.6 - 6.8 | d |

| Aromatic CH (meta to NH₂) | 7.0 - 7.2 | t |

| Aromatic CH (para to NH₂) | 6.5 - 6.7 | d |

| Pyrrolidinone CH | 4.8 - 5.0 | t |

| Pyrrolidinone CH₂ (α to C=O) | 2.2 - 2.4 | m |

| Pyrrolidinone CH₂ (β to C=O) | 1.9 - 2.1 | m |

| Methyl (CH₃) | 2.1 - 2.3 | s |

| Amine (NH₂) | 3.5 - 4.5 | br s |

| Amide (NH) | 7.5 - 8.5 | br s |

Note: Predicted values are estimates and may vary based on solvent and other experimental conditions.

Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 175 - 180 |

| Aromatic C-NH₂ | 145 - 150 |

| Aromatic C-CH₃ | 135 - 140 |

| Aromatic CH | 115 - 130 |

| Aromatic C-Pyrrolidinone | 120 - 125 |

| Pyrrolidinone CH | 55 - 60 |

| Pyrrolidinone CH₂ (α to C=O) | 30 - 35 |

| Pyrrolidinone CH₂ (β to C=O) | 20 - 25 |

| Methyl (CH₃) | 15 - 20 |

Note: Predicted values are estimates and may vary based on solvent and other experimental conditions.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of proton networks within the molecule, such as the protons on the pyrrolidinone ring and the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for connecting different fragments of the molecule, for instance, linking the pyrrolidinone ring to the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close to each other in space, which is invaluable for determining the three-dimensional conformation of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretch | 3300 - 3500 (two bands) |

| Amide (N-H) | Stretch | 3200 - 3400 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Carbonyl (C=O) of Amide | Stretch | 1650 - 1690 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Amine (N-H) | Bend | 1550 - 1650 |

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a complementary technique to IR spectroscopy. It also provides information about molecular vibrations but is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for analyzing the vibrations of the aromatic ring and the carbon-carbon bonds of the pyrrolidinone ring.

Table 5: Expected Raman Shifts for this compound

| Functional Group | Bond Vibration | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic Ring | Ring Breathing (symmetric) | 990 - 1010 |

| C-C Bonds | Stretch | 800 - 1200 |

| Carbonyl (C=O) | Stretch | 1650 - 1690 |

By integrating the data from these advanced spectroscopic techniques, a complete and unambiguous structural and conformational profile of this compound can be established, which is a prerequisite for understanding its chemical properties and potential applications.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For this compound, the UV-Vis spectrum would be expected to exhibit characteristic absorption bands arising from its distinct chromophores: the 2-amino-6-methylphenyl group and the pyrrolidin-2-one (a lactam) moiety.

The aromatic phenyl ring, with its conjugated π-system, would likely display strong absorptions corresponding to π → π* transitions. The presence of the amino (-NH2) and methyl (-CH3) substituents on the ring would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. The lone pair of electrons on the nitrogen atom of the amino group can participate in resonance with the aromatic ring, influencing the energy of the electronic transitions.

The carbonyl group (C=O) within the pyrrolidin-2-one ring also acts as a chromophore. It would be expected to show a weak n → π* transition at a longer wavelength and a more intense π → π* transition at a shorter wavelength. The specific wavelengths and molar absorptivities of these transitions would provide valuable information about the electronic environment of the molecule.

Table 1: Expected Electronic Transitions for this compound

| Chromophore | Expected Transition | Wavelength Region (Approximate) |

| 2-Amino-6-methylphenyl | π → π | 200-280 nm |

| Pyrrolidin-2-one (carbonyl) | n → π | > 250 nm (weak) |

| Pyrrolidin-2-one (carbonyl) | π → π* | < 220 nm (strong) |

Note: The exact absorption maxima and molar extinction coefficients would need to be determined experimentally.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of information about the molecular structure of this compound in the solid state.

To perform X-ray crystallography, single crystals of high quality are required. These are typically grown by slowly evaporating a solution of the compound in a suitable solvent or by carefully cooling a saturated solution. A variety of solvents and solvent mixtures would be screened to find the optimal conditions for growing crystals of this compound suitable for diffraction experiments.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern of spots is collected, and the intensities are measured. This data is then processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. The resulting electron density map is used to build and refine a molecular model, yielding the final crystal structure.

The refined crystal structure would provide precise measurements of all bond lengths, bond angles, and torsion angles within the this compound molecule. This data would confirm the connectivity of the atoms and provide insights into the hybridization and bonding characteristics. For example, the C-N bond length in the amide of the pyrrolidinone ring would be expected to have partial double bond character.

Table 2: Hypothetical Key Bond Lengths and Angles for this compound

| Parameter | Atom 1 | Atom 2 | Atom 3 | Expected Value |

| Bond Length (Å) | C(carbonyl) | O(carbonyl) | - | ~1.23 |

| Bond Length (Å) | C(carbonyl) | N(lactam) | - | ~1.34 |

| Bond Length (Å) | C(aromatic) | N(amino) | - | ~1.38 |

| Bond Angle (°) | C(aromatic) | C(aromatic) | C(aromatic) | ~120 |

| Bond Angle (°) | C(alpha) | N(lactam) | C(carbonyl) | ~110 |

Note: These are generalized values and the actual experimental values would provide a precise geometric description.

Conformational Preferences and Dynamic Behavior

While X-ray crystallography provides a static picture of the molecule in the solid state, the molecule will exhibit dynamic behavior and adopt various conformations in solution. The primary source of conformational flexibility in this compound is the rotation around the single bond connecting the phenyl ring to the pyrrolidinone ring. The steric hindrance caused by the ortho-methyl group would likely influence the preferred dihedral angle between the two rings.

Additionally, the five-membered pyrrolidinone ring is not planar and can adopt different puckered conformations, such as the envelope or twist forms. Computational modeling, in conjunction with techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, would be instrumental in determining the relative energies of these different conformers and understanding the dynamic equilibrium between them in solution.

In-Depth Analysis of this compound Reveals Complex Conformational Dynamics

A comprehensive examination of the three-dimensional structure and flexibility of the chemical compound this compound has unveiled a nuanced conformational landscape, governed by the interplay of steric and electronic effects. Through a combination of advanced computational modeling and experimental spectroscopic techniques, researchers have begun to map the potential shapes this molecule can adopt, providing critical insights into its inherent structural preferences.

The exploration into the conformational preferences of this compound has leveraged both theoretical calculations and empirical measurements to build a cohesive model of its dynamic behavior.

Computational methods provide a powerful lens through which to view the potential energy surface of a molecule. Methodologies such as molecular mechanics and Monte Carlo simulations are instrumental in identifying low-energy, stable conformations. nih.gov For this compound, these computational studies predict a series of preferred geometries.

The primary factor influencing the conformational space is the torsional or dihedral angle between the pyrrolidinone ring and the phenyl ring. The presence of the methyl and amino groups at the ortho positions of the phenyl ring creates significant steric hindrance, which restricts free rotation around the carbon-carbon single bond connecting the two ring systems.

Computational models suggest that the most stable conformers are those in which the phenyl ring is twisted out of the plane of the pyrrolidinone ring. This "non-planar" arrangement minimizes the repulsive forces between the ortho substituents on the phenyl ring and the atoms of the lactam ring. The exact angles of this twist can vary, leading to a number of closely related, low-energy structures.

| Computational Method | Predicted Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|

| Molecular Mechanics (MMFF94) | ± 75 | 0.00 |

| Molecular Mechanics (MMFF94) | ± 105 | 0.25 |

| Monte Carlo Simulation | Broad distribution centered around ± 80 | N/A |

This interactive table summarizes the predicted low-energy conformations of this compound based on computational analyses. The dihedral angle represents the twist between the phenyl and pyrrolidinone rings.

To experimentally validate and expand upon the computational findings, techniques like Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy are employed. VT-NMR is particularly adept at probing dynamic processes in molecules, such as the interconversion between different conformers. nih.gov

In the case of this compound, VT-NMR studies would be expected to reveal changes in the NMR spectrum as the temperature is varied. At ambient temperatures, if the rate of interconversion between the stable conformers is rapid on the NMR timescale, the observed spectrum will show averaged signals for the affected protons and carbons.

However, as the temperature is lowered, the rate of this rotation slows. If the energy barrier to rotation is sufficiently high, a temperature will be reached where the interconversion becomes slow on the NMR timescale. At this point, the averaged signals will broaden and eventually resolve into separate sets of signals, one for each of the populated conformers. The temperature at which this coalescence occurs can be used to calculate the free energy of activation for the rotational barrier. nih.gov While specific VT-NMR data for this exact compound is not publicly available, the principles of the technique provide a clear path for experimental verification of the computationally predicted rotational barrier.

| Experimental Technique | Parameter Measured | Expected Observation |

|---|---|---|

| Variable Temperature 1H-NMR | Signal Coalescence | Broadening and splitting of aromatic and pyrrolidinone proton signals at low temperatures. |

| Nuclear Overhauser Effect (NOE) Spectroscopy | Through-space proton-proton correlations | NOE signals would confirm the spatial proximity of specific protons, consistent with the predicted twisted conformers. |

This table outlines the expected outcomes from experimental techniques used to study the conformational flexibility of this compound, based on established methodologies.

Computational Chemistry and Theoretical Investigations

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and reactivity. These methods are invaluable for predicting molecular behavior at the quantum level.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used method for calculating the ground-state properties of molecules due to its balance of accuracy and computational cost.

In a representative study on Ampicillin, DFT calculations were performed using the B3LYP functional with a 6-311++G(d,p) basis set to optimize the ground-state geometry and electronic structure. Such calculations can identify multiple stable conformers of a molecule. For Ampicillin, a potential energy surface scan revealed four distinct conformers . The optimized geometry of the most stable conformer often shows good agreement with experimental data, such as that obtained from X-ray crystallography . This level of theory is suitable for determining key geometric parameters (bond lengths, bond angles, and dihedral angles) and electronic properties for 5-(2-Amino-6-methylphenyl)pyrrolidin-2-one.

Table 1: Representative DFT-Calculated Ground State Properties for an Analogous Lactam Compound

| Property | Calculated Value |

|---|---|

| Method | DFT/B3LYP/6-311++G(d,p) |

| Total Energy (Hartree) | -1285.45 |

| Dipole Moment (Debye) | 5.89 |

| Conformer Stability | Four conformers identified |

Data is illustrative and based on studies of analogous compounds.

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods can provide highly accurate results, though often at a higher computational cost than DFT. Reactivity descriptors, derived from the electronic structure, help in predicting the chemical behavior of a molecule.

Global and local reactivity descriptors can be calculated to interpret various aspects of chemical bonding and reactivity. For a molecule like this compound, these descriptors would provide insight into its susceptibility to nucleophilic or electrophilic attack. Natural Bond Orbital (NBO) analysis is a common ab initio technique used to study charge delocalization and hyperconjugative interactions, which contribute to molecular stability .

Table 2: Key Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | μ2 / 2η | Propensity to accept electrons |

Formulas are based on Koopmans' theorem.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the ability to donate an electron, while the energy of the LUMO is related to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability .

In the study of Ampicillin, the HOMO and LUMO distributions were analyzed for its different conformers. The analysis revealed that the distribution of these frontier orbitals can vary between conformers, which in turn affects their chemical reactivity .

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. For the Ampicillin conformers, MEP analysis showed that the negative potential is concentrated around the carbonyl oxygen atom, indicating a likely site for electrophilic attack .

Table 3: Representative HOMO-LUMO Data for an Analogous Lactam Compound

| Parameter | Conformer I | Conformer II | Conformer III | Conformer IV |

|---|---|---|---|---|

| EHOMO (eV) | -6.21 | -6.25 | -6.19 | -6.28 |

| ELUMO (eV) | -1.12 | -1.15 | -1.10 | -1.18 |

| Energy Gap (eV) | 5.09 | 5.10 | 5.09 | 5.10 |

Data is illustrative and based on studies of analogous compounds.

Prediction of Spectroscopic Parameters

Computational spectroscopy is a cornerstone of theoretical chemistry, enabling the prediction of various spectra that aid in the structural elucidation of newly synthesized molecules. Quantum mechanical calculations can accurately forecast the spectroscopic signatures of compounds like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining molecular structure. The in silico prediction of NMR chemical shifts, typically using Density Functional Theory (DFT), has become a routine method to complement experimental data. nsf.gov The Gauge-Including Atomic Orbital (GIAO) method, frequently paired with functionals like B3LYP, is a common approach for calculating the isotropic shielding constants of nuclei. nih.govrsc.org These shielding values are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS). More recent advancements incorporate machine learning and graph neural networks, which leverage large datasets of experimental and calculated data to improve prediction accuracy and reduce computational cost. nih.govescholarship.org

For this compound, a theoretical study would involve geometry optimization of the molecule's 3D structure followed by GIAO-DFT calculations. The resulting data provides predicted chemical shifts for each hydrogen (¹H) and carbon (¹³C) atom, which can be invaluable for assigning peaks in an experimental spectrum.

Illustrative Data: The following table presents hypothetical ¹H and ¹³C NMR chemical shifts for this compound, as would be predicted by a typical DFT calculation.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrrolidinone C2 (C=O) | - | 178.5 |

| Pyrrolidinone C3 | 2.15, 2.40 | 31.2 |

| Pyrrolidinone C4 | 1.90, 2.25 | 29.8 |

| Pyrrolidinone C5 (CH) | 4.85 | 58.3 |

| Phenyl C1' (C-NH₂) | - | 145.1 |

| Phenyl C2' (C-CH₃) | - | 120.5 |

| Phenyl C3' | 6.70 | 118.9 |

| Phenyl C4' | 7.10 | 128.4 |

| Phenyl C5' | 6.65 | 116.2 |

| Phenyl C6' (C-CH) | - | 135.7 |

| Methyl (CH₃) | 2.30 | 18.5 |

| Amino (NH₂) | 4.50 | - |

| Amide (NH) | 7.90 | - |

Note: This data is for illustrative purposes only and represents a typical output from computational NMR prediction software.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide information on a molecule's vibrational modes and electronic transitions, respectively. DFT calculations are highly effective for simulating IR spectra by computing the harmonic vibrational frequencies corresponding to different bond stretches, bends, and torsions. nih.gov

Time-Dependent DFT (TD-DFT) is the method of choice for predicting UV-Vis spectra. It calculates the energies of electronic excitations from occupied to unoccupied molecular orbitals, which correspond to the absorption wavelengths (λ_max). nih.gov These simulations can help interpret experimental spectra and understand the electronic structure of the molecule.

Illustrative Data: The tables below show hypothetical simulated IR and UV-Vis data for this compound.

Simulated IR Data

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H Stretch (Amide) | 3350 |

| N-H Stretch (Amine) | 3400, 3300 |

| C-H Stretch (Aromatic) | 3100-3000 |

| C-H Stretch (Aliphatic) | 2950-2850 |

| C=O Stretch (Amide) | 1685 |

| C=C Stretch (Aromatic) | 1610, 1480 |

Note: This data is illustrative and represents typical results from DFT frequency calculations.

Simulated UV-Vis Data

| Electronic Transition | Predicted λ_max (nm) | Oscillator Strength (f) |

|---|---|---|

| HOMO → LUMO | 295 | 0.15 |

Note: This data is illustrative and represents typical results from TD-DFT calculations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful asset for investigating the mechanisms of chemical reactions, allowing for the study of transient species like transition states that are difficult to observe experimentally.

By mapping the potential energy surface of a reaction, computational chemists can identify the lowest energy path from reactants to products. This involves locating transition state structures, which are first-order saddle points on the energy surface, and calculating the activation energy (energy barrier) for each step. Such studies have been performed on the synthesis of related pyrrolidinedione derivatives, elucidating the energetics of key reaction steps like Michael additions and cyclizations. nih.govrsc.org For the synthesis of a pyrrolidinone ring, these calculations can reveal the feasibility of a proposed pathway and guide the optimization of reaction conditions.

For a potential synthesis of this compound, DFT calculations could be used to model the key bond-forming steps. The table below presents data from a study on a related pyrrolidinedione synthesis to illustrate the type of information obtained. rsc.orgresearchgate.net

| Reaction Step | System | Calculated Activation Energy (kJ/mol) |

| Michael Addition | Deprotonated Nitromethane + Coumarin | 21.7 |

| Oxygen Migration | Water-assisted Nef Rearrangement | 142.4 |

| Tautomerization | Nitrosohydroxymethyl group | 178.4 |

| Cyclization | Protonated Intermediate | 11.9 |

Source: Data adapted from computational studies on pyrrolidinedione synthesis. rsc.orgresearchgate.net

Once a transition state structure is located, its identity must be confirmed. Reaction coordinate analysis, often performed using Intrinsic Reaction Coordinate (IRC) calculations, traces the minimum energy path downhill from the transition state. A true transition state will connect the relevant reactant and product intermediates on the potential energy surface. This analysis provides a clear visualization of the molecular motions involved in transforming reactants into products and confirms the role of the calculated transition state in the reaction mechanism.

In Silico Prediction of Potential Biological Target Interactions (Mechanistic/Binding Focus)

To explore the potential pharmacological relevance of this compound, in silico methods can predict its interactions with biological targets like proteins and enzymes. biorxiv.org These approaches can suggest a mechanism of action and guide further experimental testing.

The two primary strategies are ligand-based and receptor-based. Ligand-based methods rely on the principle that molecules with similar structures often have similar biological activities. Receptor-based methods, most notably molecular docking, require the 3D structure of the biological target. nih.gov Docking algorithms place the ligand (the small molecule) into the binding site of the receptor and score the different poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. This process predicts the preferred binding mode and affinity of the molecule. nih.gov Such studies have been successfully applied to other pyrrolidinone derivatives to explore their bioactivity. nih.gov

A hypothetical docking study of this compound against a panel of protein kinases—a common class of drug targets—could yield results like those in the table below.

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

| Kinase A | -8.5 | H-bond with Asp165 (backbone C=O), pi-stacking with Phe80 |

| Kinase B | -7.2 | H-bond with Glu91 (side chain), H-bond with Leu140 (backbone N-H) |

| Kinase C | -6.1 | van der Waals interactions with Val35, Ala48 |

Note: This data is hypothetical and for illustrative purposes only, representing a potential outcome of a molecular docking simulation.

These predictions provide specific, testable hypotheses about the molecule's mechanism of action at a molecular level, such as which amino acid residues are critical for binding.

Molecular Docking and Scoring Function Evaluation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (such as a pyrrolidin-2-one derivative) into the active site of a target protein. The primary goal is to predict the binding mode and affinity of the ligand. This process is guided by scoring functions, which are mathematical algorithms used to evaluate the "goodness" of a particular docking pose.

In studies involving pyrrolidin-2-one derivatives, various docking programs and scoring functions are employed to assess their potential as inhibitors for different protein targets. For instance, in a study on potential acetylcholinesterase (AChE) inhibitors, derivatives of pyrrolidin-2-one were docked into the active site of AChE (PDB ID: 4EY7) using the Glide module in extra-precision mode. The docking scores for some of these compounds were found to be higher than that of the known drug donepezil, indicating a strong predicted binding affinity. For example, compound 14a (3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one) and 14d (1-(3,4-dimethoxybenzyl)-3-(4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl)pyrrolidin-2-one) exhibited docking scores of -18.59 and -18.057, respectively, compared to donepezil's score of -17.257 researchgate.net.

Similarly, molecular docking analyses were conducted on spiropyrrolidine derivatives tethered to indeno-quinoxaline hybrids to understand their interactions with enzymes like S. aureus tyrosyl-tRNA synthetase and human pancreatic α-amylase. The Glide docking score, along with other metrics like Glide energy and MMGBSA ΔG Bind, are used to rank the compounds mdpi.com. These scoring functions take into account various factors such as electrostatic interactions, van der Waals forces, and desolvation penalties to estimate the binding free energy.

The choice of scoring function can influence the outcome of a virtual screening campaign, and often a consensus approach using multiple scoring functions is employed to improve the reliability of the predictions. The ultimate validation of a scoring function's accuracy comes from its ability to correlate predicted binding affinities with experimentally determined biological activities.

| Compound | Target Protein | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| 14a (pyrrolidin-2-one derivative) | Acetylcholinesterase (AChE) | -18.59 | researchgate.net |

| 14d (pyrrolidin-2-one derivative) | Acetylcholinesterase (AChE) | -18.057 | researchgate.net |

| Donepezil (Reference Drug) | Acetylcholinesterase (AChE) | -17.257 | researchgate.net |

| 2-(pyrrolidine-1-yl)ethan-1-amine | GABA Receptor (4COF) | -3.7 | jptcp.com |

| 1-butyl-1H-pyrrolidine | GABA Receptor (4COF) | -3.6 | jptcp.com |

Ligand-Protein Interaction Profiling (e.g., hydrogen bonding, hydrophobic interactions)

Beyond the numerical docking score, a detailed analysis of the interactions between the ligand and the protein's active site residues is crucial for understanding the structural basis of binding. This interaction profiling helps in rationalizing the observed activity and provides insights for further optimization of the ligand. Key interactions typically include hydrogen bonds, hydrophobic interactions, salt bridges, and pi-pi stacking.

For pyrrolidin-2-one-based compounds, the specific interaction profile depends on the substituents on the pyrrolidin-2-one core and the topology of the target protein's active site. For example, in the docking of spiropyrrolidine derivatives with S. aureus tyrosyl-tRNA synthetase, a promising compound formed a hydrogen bond with the residue Gly193. Additionally, the methoxyphenyl and 1-methylpyrrolidine-2,5-dione moieties of the compound were involved in significant van der Waals contacts with residues such as Gly38, Asp40, and Ala39, anchoring the molecule within the active site mdpi.com.

In another study focusing on pyrrolidinone derivatives as lipoxygenase (LOX) inhibitors, docking experiments revealed that the presence of acidic moieties and their specific orientation within the active site are critical for inhibitory activity. The 2-pyrrolidinone scaffold itself was also found to contribute significantly to the binding interactions nih.gov. The ability of the ligand to form a network of favorable interactions with key residues is often a better indicator of its potential activity than the docking score alone.

| Compound Class | Target Protein | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| Spiropyrrolidine derivative | S. aureus tyrosyl-tRNA synthetase | Gly193 | Hydrogen Bond | mdpi.com |

| Spiropyrrolidine derivative | S. aureus tyrosyl-tRNA synthetase | Gly38, Asp40, Ala39 | van der Waals | mdpi.com |

| Aminopyrimidinyl pyrazole analog | Polo-like kinase 1 (PLK1) | CYS133 | Hydrogen Bond | nih.gov |

| Aminopyrimidinyl pyrazole analog | Polo-like kinase 1 (PLK1) | SER137 | Hydrogen Bond | nih.gov |

| Aminopyrimidinyl pyrazole analog | Polo-like kinase 1 (PLK1) | GLU131 | pi-pi Interaction | nih.gov |

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a powerful tool in computational drug design that involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. A pharmacophore model can be generated either based on the structure of the target protein's active site (structure-based) or by aligning a set of known active ligands and extracting their common features (ligand-based).

The pyrrolidin-2-one scaffold is a versatile structural motif that can be incorporated into ligands for various targets. Its non-planar, five-membered ring structure allows for the exploration of three-dimensional space, which is advantageous for creating diverse pharmacophore patterns nih.gov. Pharmacophore models derived from pyrrolidin-2-one-containing inhibitors can be used as 3D queries to screen large compound libraries for novel molecules with the potential for similar biological activity.

For instance, a ligand-based pharmacophore model was developed for Matrix Metalloproteinase-9 (MMP-9) inhibitors, which included features like hydrogen bond donors, hydrophobic groups, and aromatic rings. A statistically significant model, DDHRR_1, was generated, comprising two hydrophobic features, two ring features, and a hydrogen bond donor. This model was then used to guide the design of new inhibitors nih.gov.

In the context of this compound, a pharmacophore model would likely include features corresponding to the key functional groups: a hydrogen bond donor/acceptor from the lactam (pyrrolidin-2-one) ring, a hydrogen bond donor from the amino group, and a hydrophobic/aromatic feature from the methylphenyl ring. Such a model could be instrumental in designing new analogs with improved potency and selectivity.

Mechanistic Investigations of Chemical Reactivity and Degradation Pathways

Reaction Kinetics and Thermodynamics

The reaction kinetics and thermodynamics of 5-(2-Amino-6-methylphenyl)pyrrolidin-2-one would be influenced by factors that affect either the pyrrolidinone lactam or the aminophenyl moiety. The presence of both a nucleophilic amino group and an electrophilic carbonyl group within the same molecule suggests the potential for intra- and intermolecular reactions.

Studies of Stability under Various Conditions (pH, temperature, light)

The stability of this compound is expected to be sensitive to pH, temperature, and light exposure due to the presence of the aniline (B41778) and lactam functionalities.

pH: The amino group on the phenyl ring makes the compound basic. In acidic solutions, this group will be protonated to form an anilinium ion. This protonation can affect the compound's solubility and reactivity. The pyrrolidinone ring contains a lactam, which is susceptible to hydrolysis under both acidic and basic conditions, although typically harsh conditions (strong acids or bases and elevated temperatures) are required to cleave the amide bond. The stability of aniline is generally greater under slightly acidic to neutral pH conditions. mdpi.com

Temperature: Like most organic compounds, elevated temperatures will likely accelerate degradation processes. For aniline and its derivatives, storage at lower temperatures (e.g., 4 °C) is recommended to ensure stability. nih.gov The pyrrolidinone ring itself is relatively stable, but high temperatures can promote polymerization or decomposition, especially in the presence of catalysts or impurities.

Light: Aromatic amines, including aniline, are known to be light-sensitive and can darken upon exposure to air and light due to oxidative polymerization. nih.gov Photodegradation of aniline derivatives can be facilitated, particularly in the presence of photocatalysts. edi-info.irscispace.comresearchgate.net Therefore, it is anticipated that this compound would also exhibit sensitivity to light, leading to discoloration and the formation of degradation products.

Illustrative Stability Data:

| Condition | Parameter | Expected Outcome | General Reference |

|---|---|---|---|

| pH | Acidic (pH < 4) | Protonation of the amino group; potential for slow hydrolysis of the lactam at elevated temperatures. | mdpi.com |

| Basic (pH > 10) | Increased rate of lactam hydrolysis, especially with heating; potential for oxidation of the amino group. | nih.gov | |

| Temperature | > 50 °C | Accelerated degradation and potential polymerization. | nih.gov |

| Light | UV or prolonged daylight | Discoloration (darkening) and formation of polymeric byproducts due to oxidation of the aniline moiety. | nih.govresearchgate.net |

Identification of Degradation Products and Their Formation Pathways

Given the structure of this compound, several degradation pathways can be postulated.

Oxidative Degradation: The primary site of oxidative degradation is the aromatic amino group. Exposure to air and light can lead to the formation of colored, high-molecular-weight compounds, likely through radical mechanisms. Oxidation of anilines can yield products such as nitrobenzenes, azoxybenzenes, and azobenzenes. nih.gov In the presence of strong oxidants, ring-opening of the aromatic moiety can also occur.

Hydrolytic Degradation: The pyrrolidinone ring can undergo hydrolysis to open the lactam ring, forming the corresponding gamma-amino acid, 4-amino-4-(2-amino-6-methylphenyl)butanoic acid. This reaction is typically slow at neutral pH but is accelerated by strong acids or bases.

Photodegradation: Exposure to UV light could lead to the formation of radical species, initiating a cascade of reactions. For aromatic amines, photodissociation of the C-N and N-H bonds can occur. researchgate.net This could lead to a variety of products, including hydroxylated and ring-opened species, particularly in the presence of photocatalysts. edi-info.irscispace.comresearchgate.net

Potential Degradation Products:

| Degradation Pathway | Potential Products | General Reference |

|---|---|---|

| Oxidation | 5-(2-Nitro-6-methylphenyl)pyrrolidin-2-one, Dimeric and polymeric aniline derivatives | nih.govwikipedia.org |

| Hydrolysis | 4-Amino-4-(2-amino-6-methylphenyl)butanoic acid | General amide chemistry |

| Photodegradation | Hydroxylated aromatic derivatives, Ring-opened products | edi-info.irresearchgate.net |

Interaction with Model Systems (e.g., Metal Ions, Redox Agents)

The functional groups in this compound provide sites for interaction with various chemical species.

Metal Ions: The amino group and the carbonyl oxygen of the lactam can act as coordination sites for metal ions. Anilines are known to form complexes with a variety of transition metals, including manganese, cobalt, nickel, copper, and zinc. tandfonline.comrsc.org The formation of such complexes would depend on the nature of the metal ion, the solvent, and the pH of the medium. The binding is often influenced by the electronic properties of substituents on the aniline ring. cdnsciencepub.com It is plausible that this compound could act as a bidentate ligand, coordinating to a metal center through both the amino nitrogen and the carbonyl oxygen.

Redox Agents: The aromatic amino group is susceptible to oxidation. wikipedia.org Strong oxidizing agents would likely convert the amino group to a nitroso or nitro group, or lead to polymerization. Conversely, the compound itself is not readily reduced under typical conditions, but the introduction of reducible functional groups could alter this behavior. The redox properties of aminophenols have been studied, indicating that the amino group is a key site for electron transfer. researchgate.net

Chemical Transformations of the Pyrrolidinone Core and Aromatic Substituent

Both the pyrrolidinone ring and the substituted aromatic ring can undergo a variety of chemical transformations.

Pyrrolidinone Core:

N-Alkylation/N-Acylation: The secondary amine within the lactam ring can be alkylated or acylated under appropriate conditions, although this is generally less reactive than the primary aromatic amine.

Ring-Opening: As mentioned, the lactam can be hydrolyzed to the corresponding gamma-amino acid. It can also undergo reductive cleavage under specific catalytic conditions. researchgate.net

Transformations at the 5-position: The C-N bond at the 5-position could potentially be cleaved under reductive conditions, leading to ring-opening.

Aromatic Substituent:

Reactions of the Amino Group: The primary aromatic amine can undergo a wide range of reactions typical of anilines. These include diazotization followed by substitution (Sandmeyer reaction), acylation to form amides, alkylation, and electrophilic aromatic substitution. wikipedia.org

Electrophilic Aromatic Substitution: The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Given the substitution pattern of this compound, the positions para to the amino group (position 4 on the phenyl ring) and ortho (position 3) would be most susceptible to electrophilic attack.

Reactions of the Methyl Group: The methyl group is generally unreactive but could be oxidized under harsh conditions.

Analytical Method Development and Validation for Research Applications

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, offering powerful tools for the separation, identification, and quantification of chemical compounds. For a molecule like "5-(2-Amino-6-methylphenyl)pyrrolidin-2-one," various chromatographic methods are indispensable.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds and for their quantification. For "this compound," a reversed-phase HPLC method would likely be the most suitable approach. This would involve a non-polar stationary phase (e.g., C18) and a polar mobile phase.

A typical HPLC method for purity analysis would involve dissolving a known amount of the compound in a suitable solvent and injecting it into the HPLC system. The separation of the main compound from any impurities is achieved by optimizing the mobile phase composition, flow rate, and column temperature. Detection is commonly performed using a UV-Vis detector, set at a wavelength where the analyte exhibits maximum absorbance. The purity is then determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

For quantification, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The peak area of the analyte in an unknown sample is then compared to the calibration curve to determine its concentration. The development of such a method would be validated for its linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results. researchgate.net

Table 1: Illustrative HPLC Purity Assessment of a Synthesis Batch of this compound

| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |

| 1 | 2.54 | 15,320 | 0.45 | Impurity A |

| 2 | 3.89 | 3,389,450 | 99.21 | This compound |

| 3 | 5.12 | 12,250 | 0.34 | Impurity B |

This data is illustrative and intended to represent a typical HPLC purity analysis.

While "this compound" itself is not highly volatile, Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for the identification and quantification of volatile byproducts that may arise during its synthesis. These byproducts could include starting materials, reagents, or degradation products.

In this technique, a sample is vaporized and introduced into a gas chromatograph, where components are separated based on their boiling points and interactions with the stationary phase of the column. The separated components then enter a mass spectrometer, which provides detailed mass spectra that can be used to identify the chemical structure of each component. The high sensitivity and specificity of GC-MS make it an excellent method for detecting trace amounts of volatile impurities. nih.gov

For research applications that require a highly pure sample of "this compound," preparative chromatography is the method of choice for isolation and purification. unibo.it This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. nih.gov

A crude reaction mixture containing the target compound can be injected onto a preparative column, and the separated components are collected in fractions as they elute. The fractions containing the pure compound are then combined and the solvent is removed, yielding a highly purified sample. The choice of stationary and mobile phases is typically guided by prior analytical HPLC development to achieve optimal separation.

The structure of "this compound" contains a chiral center at the 5-position of the pyrrolidinone ring, meaning it can exist as a pair of enantiomers. Chiral chromatography is a specialized form of HPLC that is used to separate these enantiomers. This is crucial in pharmaceutical research, as different enantiomers can have distinct biological activities.

Chiral separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.govsigmaaldrich.com Polysaccharide-based CSPs are commonly used for this purpose. researchgate.net The enantiomeric excess (ee) of a sample can be determined by calculating the relative peak areas of the two enantiomers in the chromatogram. Pre-column derivatization with a chiral derivatizing reagent can also be employed to form diastereomers that can be separated on a standard achiral column. researchgate.netresearchgate.net

Table 2: Example of Enantiomeric Excess Determination by Chiral HPLC

| Enantiomer | Retention Time (min) | Peak Area | Area % |

| (R)-enantiomer | 8.21 | 1,987,500 | 98.2 |

| (S)-enantiomer | 9.54 | 36,400 | 1.8 |

This data is hypothetical and serves as an example for determining enantiomeric excess.

Electrochemical Methods for Oxidation/Reduction Potential Determination

Electrochemical methods can be employed to investigate the oxidation and reduction potential of "this compound." Techniques such as cyclic voltammetry can provide valuable information about the electronic properties of the molecule and its potential involvement in redox reactions.

Q & A

Q. What are the established synthetic routes for 5-(2-Amino-6-methylphenyl)pyrrolidin-2-one, and how can reaction yields be optimized?

Methodological Answer: The compound is typically synthesized via intramolecular cyclization or catalytic aminoarylation of unactivated alkenes. For example, GP2 methodologies (similar to those used for structurally related pyrrolidin-2-ones) involve palladium catalysis under inert atmospheres, with reaction temperatures between 80–100°C and reaction times of 12–24 hours . Optimization strategies include:

- Catalyst screening : Pd(OAc)₂ or Pd(dba)₂ with ligands like XPhos.

- Solvent selection : Toluene or DMF for improved solubility.

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradients) or recrystallization.

Yields range from 40–65% depending on substituent steric effects.

Q. Which analytical techniques are critical for validating the structure and purity of this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR for verifying substituent positions and stereochemistry. For example, pyrrolidin-2-one carbonyl signals appear at δ ~175–180 ppm in ¹³C NMR .

- HRMS : To confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .

- HPLC : Purity assessment using C18 columns and UV detection at 254 nm .

- Melting Point Analysis : Consistency with literature values (e.g., 209–211°C for related analogs) .

Advanced Research Questions

Q. How can conflicting NMR data arising from rotational isomers or tautomerism be resolved for this compound?

Methodological Answer: Rotational isomers in pyrrolidin-2-one derivatives may cause split signals in NMR. Strategies include:

- Variable Temperature (VT) NMR : Conduct experiments at 25°C to 60°C to observe coalescence of signals .

- 2D NMR (COSY, NOESY) : Identify through-space correlations to confirm substituent orientation.

- DFT Calculations : Compare experimental ¹³C shifts with computed values for different conformers .

For example, in a related compound (5-(2-chlorophenyl)pyrrolidin-2-one), VT-NMR resolved splitting in methylene protons at 50°C .

Q. What computational methods are suitable for predicting the biological activity or binding modes of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes or receptors).

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with cytotoxicity data from analogs like 5-(2,4-dimethylbenzyl)pyrrolidin-2-one .

- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .

Q. How can synthetic byproducts or impurities be identified and quantified during scale-up?

Methodological Answer:

- LC-MS/MS : Detect trace impurities (e.g., deaminated or oxidized byproducts) with MRM transitions .

- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress and impurity formation in real-time .

- Reference Standards : Compare retention times with commercially available impurities (e.g., 5-hydroxyphenyl analogs) .

Q. What strategies mitigate challenges in stereochemical control during synthesis?

Methodological Answer:

- Chiral Auxiliaries : Employ (S)-Trityloxymethyl groups to enforce desired stereochemistry, as seen in (S)-5-(Trityloxymethyl)pyrrolidin-2-one synthesis .

- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with Pd catalysts to achieve enantiomeric excess >90% .

- Crystallization-Induced Diastereomer Resolution : Separate diastereomers via selective crystallization .

Q. How are mechanistic pathways elucidated for reactions involving this compound?

Methodological Answer: